Cyclohexanone-3,3,4,4,5,5-d6

Description

BenchChem offers high-quality Cyclohexanone-3,3,4,4,5,5-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone-3,3,4,4,5,5-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

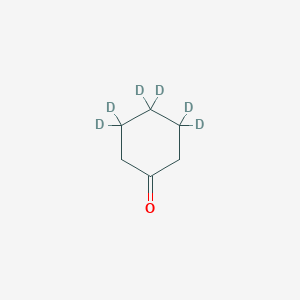

IUPAC Name |

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514641 |

Source

|

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54513-99-4 |

Source

|

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexanone-3,3,4,4,5,5-d6: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of Cyclohexanone-3,3,4,4,5,5-d6, a deuterated isotopologue of cyclohexanone, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The narrative emphasizes the causal logic behind its application, particularly in drug metabolism and pharmacokinetic (DMPK) studies, to ensure a robust and self-validating analytical system.

The Rationale for Deuteration: Enhancing Analytical Precision

In quantitative LC-MS, the accuracy of measurement can be compromised by several factors, including sample loss during extraction, matrix effects, and variations in instrument response.[1] To counteract these variabilities, an internal standard (IS) is introduced into the samples. The ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[2]

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard for this purpose.[1] They co-elute with the unlabeled analyte during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source.[2] Because the SIL-IS and the analyte have a known mass difference, the ratio of their signals can be used to accurately quantify the analyte, effectively normalizing for any experimental inconsistencies.

Cyclohexanone-3,3,4,4,5,5-d6 serves as an excellent internal standard for its unlabeled counterpart and other structurally similar small molecules in various analytical applications, including drug development.

Chemical Structure and Physicochemical Properties

Cyclohexanone-3,3,4,4,5,5-d6 is a derivative of cyclohexanone where six hydrogen atoms on the carbons at positions 3, 4, and 5 have been replaced with deuterium atoms.

Caption: Chemical structure of Cyclohexanone-3,3,4,4,5,5-d6.

The strategic placement of deuterium atoms on the 3, 3, 4, 4, 5, and 5 positions is crucial for the stability of the label. The alpha-protons (at positions 2 and 6) of ketones are known to be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions, through a process called keto-enol tautomerization. By deuterating the beta and gamma positions, the isotopic label in Cyclohexanone-3,3,4,4,5,5-d6 is stable and not prone to back-exchange, ensuring the integrity of the internal standard throughout the analytical process.

Table 1: Physicochemical Properties of Cyclohexanone-3,3,4,4,5,5-d6

| Property | Value | Source |

| Molecular Formula | C₆H₄D₆O | [N/A] |

| Molecular Weight | 104.18 g/mol | [N/A] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~156 °C | [3] |

| Density | ~0.95 g/mL | [3] |

| Isotopic Enrichment | Typically ≥98 atom % D | [N/A] |

Synthesis of Cyclohexanone-3,3,4,4,5,5-d6

One common method for preparing unlabeled cyclohexanone is the oxidation of cyclohexanol.[4][5] Therefore, a likely synthetic route for the deuterated analog would involve the synthesis of Cyclohexanol-3,3,4,4,5,5-d6 followed by its oxidation to the corresponding ketone. The deuterated cyclohexanol could be prepared through catalytic deuteration of a suitable unsaturated precursor using deuterium gas (D₂) and a metal catalyst.

Analytical Characterization: A Comparative Perspective

The primary value of Cyclohexanone-3,3,4,4,5,5-d6 lies in its distinct analytical signature compared to its unlabeled counterpart.

Mass Spectrometry

In mass spectrometry, Cyclohexanone-3,3,4,4,5,5-d6 will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled cyclohexanone (C₆H₁₀O, MW: 98.14 g/mol ). This clear mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified NMR data for Cyclohexanone-3,3,4,4,5,5-d6 is not available in public databases, the expected spectra can be inferred from the principles of NMR and data for unlabeled cyclohexanone.

-

¹H NMR: The proton NMR spectrum of Cyclohexanone-3,3,4,4,5,5-d6 would be significantly simplified compared to unlabeled cyclohexanone. The signals corresponding to the protons at the 3, 4, and 5 positions would be absent. The spectrum would primarily show signals for the alpha-protons at the 2 and 6 positions. For unlabeled cyclohexanone in CDCl₃, the alpha-protons appear as a multiplet around 2.35 ppm, and the beta and gamma protons appear as a multiplet between 1.55 and 2.07 ppm.[6]

-

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C3, C4, C5) would be significantly attenuated and split into multiplets due to carbon-deuterium coupling. The signal for the carbonyl carbon (C1) and the alpha-carbons (C2, C6) would remain prominent. For unlabeled cyclohexanone, the carbonyl carbon resonates at approximately 212 ppm, the alpha-carbons at around 42 ppm, and the beta and gamma carbons at roughly 27 and 25 ppm, respectively.[6]

Application in Drug Development: A Practical Workflow

Cyclohexanone-3,3,4,4,5,5-d6 is a valuable tool in DMPK studies, particularly in in vitro metabolic stability assays. These assays are crucial in early drug discovery to assess the susceptibility of a new chemical entity (NCE) to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Caption: A typical workflow for an in vitro metabolic stability assay.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a self-validating system for determining the metabolic stability of a test compound using Cyclohexanone-3,3,4,4,5,5-d6 as a generic internal standard for LC-MS analysis.

Materials:

-

Test compound (NCE)

-

Cyclohexanone-3,3,4,4,5,5-d6 (Internal Standard, IS)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), LC-MS grade

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the NCE in DMSO.

-

Prepare a 1 µM working solution of the NCE by diluting the stock solution in phosphate buffer.

-

Prepare a 100 ng/mL stock solution of Cyclohexanone-3,3,4,4,5,5-d6 in ACN. This will be the quenching solution.

-

Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the NCE working solution and the HLM suspension.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching and Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a well containing the cold ACN with the internal standard. The ratio of ACN to reaction mixture should be at least 3:1 (v/v) to ensure complete protein precipitation.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Once all time points are collected, seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method, monitoring the specific mass transitions for the NCE and Cyclohexanone-3,3,4,4,5,5-d6.

-

-

Data Analysis:

-

Calculate the peak area ratio of the NCE to the IS for each time point.

-

Plot the natural logarithm of the percentage of NCE remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

-

Conclusion

Cyclohexanone-3,3,4,4,5,5-d6 is a robust and reliable tool for researchers in drug development. Its chemical and isotopic stability, combined with its distinct mass spectrometric properties, make it an excellent internal standard for quantitative bioanalysis. The application of such well-characterized SIL-IS is fundamental to generating high-quality, reproducible data in DMPK studies, thereby enabling informed decision-making in the progression of new chemical entities through the drug discovery pipeline.

References

Please note: While extensive searches were conducted, specific peer-reviewed articles detailing the synthesis of Cyclohexanone-3,3,4,4,5,5-d6 or its direct application in a named drug development study were not found in publicly accessible literature. The references below support the general principles and methodologies described.

-

Organic Chemistry Portal. Cyclohexanone Synthesis.[Link]

-

Vibzz Lab. (2022, August 18). Cyclohexanone: Organic synthesis [Video]. YouTube. [Link]

-

Owlcation. (2023, December 31). Organic Chemistry Lab Report: Synthesis of Cyclohexanone.[Link]

- Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science.

-

Cyprotex. Microsomal Stability.[Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

-

Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol.[Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.[Link]

-

AxisPharm. Microsomal Stability Assay Protocol.[Link]

-

MTTlab. In vitro drug metabolism: for the selection of your lead compounds.[Link]

-

Mercell. metabolic stability in liver microsomes.[Link]

-

ResearchGate. (2018, April 6). Why would deuterium and hydrogen exchange in cyclohexanone-d4?[Link]

- Mrksic, I., et al. (2016). Uptake, metabolism and elimination of cyclohexanone in humans. Arhiv za higijenu rada i toksikologiju, 67(3), 195-203.

-

Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.[Link]

-

SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts.[Link]

-

BMRB. bmse000405 Cyclohexanone.[Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Waters Corporation. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize.[Link]

-

Core. Optimization and validation of a quantitative liquid chromatography¿tandem mass spectrometric method covering 295 bacterial and fungal metabolites.[Link]

-

Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.[Link]

-

PubMed Central. (2021, July 1). Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib.[Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclohexanone-3,3,4,4,5,5-d6 (CAS: 54513-99-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Role of Deuterium in Advancing Scientific Research

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the precision of quantitative analysis. Cyclohexanone-3,3,4,4,5,5-d6, a deuterated analog of cyclohexanone, stands as a prime example of a versatile molecule employed in these advanced applications. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role as an internal standard in mass spectrometry and as a labeled intermediate in the synthesis of pharmaceutical compounds. The substitution of hydrogen with deuterium at specific positions in the cyclohexanone ring imparts a unique mass signature without significantly altering its chemical reactivity, making it an invaluable tool for researchers in drug development and analytical sciences.

Physicochemical and Spectroscopic Properties

The deuteration of cyclohexanone at the 3, 3, 4, 4, 5, and 5 positions results in a molecule with a higher molecular weight than its non-deuterated counterpart, a key feature that underpins its utility. This mass difference is readily detectable by mass spectrometry, allowing for its clear differentiation from the unlabeled analyte.[1]

Table 1: Comparison of Physicochemical Properties

| Property | Cyclohexanone | Cyclohexanone-3,3,4,4,5,5-d6 |

| CAS Number | 108-94-1 | 54513-99-4 |

| Molecular Formula | C₆H₁₀O | C₆H₄D₆O |

| Molecular Weight | 98.14 g/mol | 104.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid[1] |

| Boiling Point | 155.6 °C[3] | Slightly higher than cyclohexanone[1] |

| Melting Point | -47 °C[3] | Not readily available |

| Density | 0.9478 g/mL at 20 °C[4] | ~0.99 g/mL |

| Solubility | Slightly soluble in water; miscible with most organic solvents[3][4] | Similar to cyclohexanone |

Spectroscopic Characterization: A Comparative Analysis

The isotopic labeling of Cyclohexanone-3,3,4,4,5,5-d6 leads to distinct and predictable changes in its spectroscopic profiles compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most noticeable difference is the absence of signals corresponding to the protons at the 3, 4, and 5 positions. The spectrum is simplified to a signal for the α-protons at the 2 and 6 positions.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted)

| Position | Cyclohexanone ¹H (ppm)[5][6] | Cyclohexanone-d6 ¹H (ppm) | Cyclohexanone ¹³C (ppm)[7][8][9] | Cyclohexanone-d6 ¹³C (ppm) |

| C=O | - | - | ~212 | ~212 |

| C-2, C-6 (α) | ~2.3 (t) | ~2.3 (t) | ~42 | ~42 |

| C-3, C-5 (β) | ~1.8 (quintet) | - | ~27 | Signal significantly broadened and reduced in intensity due to C-D coupling |

| C-4 (γ) | ~1.7 (sextet) | - | ~25 | Signal significantly broadened and reduced in intensity due to C-D coupling |

Note: Predicted chemical shifts are based on the known spectrum of cyclohexanone and the expected effects of deuteration. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of Cyclohexanone-3,3,4,4,5,5-d6 will show a molecular ion peak (M⁺) at m/z 104, which is 6 mass units higher than that of cyclohexanone (m/z 98). The fragmentation pattern will also be shifted, providing a unique fingerprint for this isotopically labeled compound.

Figure 1: Proposed Mass Spectrometry Fragmentation of Cyclohexanone-3,3,4,4,5,5-d6

Caption: Proposed EI-MS fragmentation pathway of Cyclohexanone-3,3,4,4,5,5-d6.

The major fragmentation of cyclic ketones involves alpha-cleavage.[10] For cyclohexanone, prominent fragments are observed at m/z 55. In the deuterated analog, the corresponding fragments will have a higher mass, reflecting the presence of deuterium atoms. For example, a fragment corresponding to the loss of ethylene from the molecular ion of cyclohexanone gives a peak at m/z 70. In the d6 analog, the analogous loss could lead to fragments with varying numbers of deuterium atoms, resulting in a more complex fragmentation pattern.

Synthesis of Cyclohexanone-3,3,4,4,5,5-d6: A Representative Protocol

The synthesis of Cyclohexanone-3,3,4,4,5,5-d6 typically involves a base- or acid-catalyzed hydrogen-deuterium (H/D) exchange reaction. The challenge lies in achieving selective deuteration at the desired positions while leaving the α-protons intact.[1] The following is a representative protocol based on established H/D exchange methodologies.

Figure 2: Synthetic Workflow for Cyclohexanone-3,3,4,4,5,5-d6

Caption: Representative workflow for the synthesis of Cyclohexanone-3,3,4,4,5,5-d6.

Experimental Protocol: Base-Catalyzed H/D Exchange

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq) and deuterium oxide (D₂O, 10-20 eq).

-

Catalyst Addition: Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % solution, 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals for the protons at the 3, 4, and 5 positions.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a solution of deuterium chloride (DCl) in D₂O.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by distillation to obtain Cyclohexanone-3,3,4,4,5,5-d6 as a colorless liquid.

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired isotopic enrichment.

Applications in Research and Drug Development

The Gold Standard: Cyclohexanone-3,3,4,4,5,5-d6 as an Internal Standard in LC-MS

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.[11] Cyclohexanone-3,3,4,4,5,5-d6 serves as an excellent internal standard for the quantification of cyclohexanone and related compounds in various matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same losses during extraction, cleanup, and ionization.[11] By measuring the ratio of the analyte to the internal standard, any variations in the analytical process are compensated for, leading to highly reliable quantitative results.

Figure 3: Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: General workflow for a quantitative LC-MS/MS assay using a deuterated internal standard.

Experimental Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard

This protocol provides a general framework for the use of a deuterated internal standard in a bioanalytical LC-MS/MS method.[12][13]

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte and IS using a suitable C18 column and a mobile phase gradient.

-

Detect the analyte and IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

A Labeled Building Block: Role in the Synthesis of Pharmaceutical Compounds

Cyclohexanone-3,3,4,4,5,5-d6 is a valuable intermediate in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs). One notable example is its potential use in the synthesis of labeled Lomustine (CCNU), an anticancer drug.[1] By incorporating the deuterated cyclohexanone ring into the final drug molecule, researchers can use techniques like mass spectrometry to trace the metabolic fate of the drug in vivo. This information is crucial for understanding drug metabolism, identifying potential metabolites, and assessing the drug's pharmacokinetic profile.

Safety, Handling, and Storage

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts.[14] Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile compounds.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Prevent isotopic dilution by handling under an inert atmosphere (e.g., nitrogen or argon) and using dry equipment, as some deuterated compounds can exchange with atmospheric moisture.[1][14][15]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Protect from light and moisture to maintain isotopic and chemical purity.

-

For long-term storage, refrigeration may be recommended to minimize evaporation.[11][15]

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

-

Do not dispose of down the drain.

Conclusion: A Versatile Tool for Modern Scientific Inquiry

Cyclohexanone-3,3,4,4,5,5-d6 is more than just a heavy version of a common organic solvent. Its unique isotopic signature makes it an indispensable tool for researchers in drug development, analytical chemistry, and metabolic studies. By enabling more accurate quantification and providing a means to trace the journey of molecules in biological systems, this deuterated compound contributes significantly to the advancement of scientific knowledge and the development of safer and more effective medicines. This guide has provided a comprehensive overview of its properties, synthesis, and applications, empowering researchers to effectively utilize this valuable molecule in their work.

References

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

- Kulkarni, S. V., Eisenbraun, E. J., & Hamming, M. C. (1969). The Mass Spectrometric Fragmentation of 2-Isopropenyl-2,5-dimethylcyclohexanone and 2-Isopropyl-2,5-dimethylcyclohexanone. The Journal of Organic Chemistry, 34(3), 686–689.

-

Unknown. (n.d.). 1HNMR Spectrum. Retrieved from [Link]

-

Study.com. (n.d.). How many absorptions would you expect to observe in the ^{13}C NMR spectra of the following compounds? (f) Cyclohexanone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003315). Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanone. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 9(1), 1-15.

-

ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the.... Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanone, 3,3,5,5-tetramethyl- - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Salunkhe, S. S., Kulkarni, A. S., Chakole, R. D., & Charde, M. S. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-13.

-

Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

- Mandal, P., Chakraborty, S., Bera, R., Karmakar, S., & Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(1), 1-7.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from [Link]

-

ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone. Retrieved from [Link]

-

MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Validated LC-MS/MS method for the determination of cycloserine in human plasma: Application to pharmacokinetic studies. Retrieved from [Link]

-

National Institutes of Health. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Retrieved from [Link]

- Springer. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(4), 488-494.

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of Cyclohexene-d10 by H/D-Exchange Reaction. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315) [hmdb.ca]

- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 5. homework.sdmesa.edu [homework.sdmesa.edu]

- 6. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003315) [hmdb.ca]

- 10. GCMS Section 6.11.2 [people.whitman.edu]

- 11. ukisotope.com [ukisotope.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. labinsights.nl [labinsights.nl]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Deuterated Cyclohexanone for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Cyclohexanone in Modern Research

Deuterated cyclohexanone, a stable isotope-labeled analog of cyclohexanone, serves as a critical tool across various scientific disciplines, including medicinal chemistry, mechanistic studies, and analytical chemistry. The substitution of hydrogen with its heavier isotope, deuterium, imparts a kinetic isotope effect, which can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles.[1] Furthermore, its distinct spectroscopic signature makes it an invaluable internal standard for quantitative analysis by mass spectrometry and a probe for elucidating reaction mechanisms in organic synthesis.[2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing deuterated cyclohexanone, with a focus on both selective α-deuteration and exhaustive perdeuteration. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and guidance on the analytical characterization of the final products.

Strategic Approaches to Deuterium Incorporation

The synthesis of deuterated cyclohexanone can be broadly categorized into two main strategies, each yielding a product with distinct labeling patterns and applications:

-

α-Deuteration via Hydrogen-Deuterium (H/D) Exchange: This is the most common and direct method for introducing deuterium at the carbons adjacent to the carbonyl group (the α-positions). This approach is ideal for applications where the metabolic or chemical reactivity of the α-protons is of interest.

-

Perdeuteration via Catalytic Reduction of Deuterated Phenol: For applications requiring a fully deuterated molecule, such as in certain NMR studies or as a heavy internal standard, the catalytic reduction of perdeuterated phenol is the preferred route.

Part 1: α-Deuteration of Cyclohexanone via Hydrogen-Deuterium Exchange

The acidity of the α-protons of cyclohexanone (pKa ≈ 19-20) allows for their facile exchange with deuterium from a deuterium source, typically deuterium oxide (D₂O), under catalytic conditions.[4] This process proceeds through the formation of an enol or enolate intermediate.

Mechanism of H/D Exchange

The exchange can be catalyzed by either acid or base.

-

Base-Catalyzed Exchange: A base removes an α-proton to form a resonance-stabilized enolate. This enolate is then protonated by D₂O, incorporating a deuterium atom at the α-position. Repetition of this process leads to the exchange of all four α-protons.[5]

-

Acid-Catalyzed Exchange: The carbonyl oxygen is first protonated (or deuterated in this case) by a deuterated acid source, making the α-protons more acidic. A weak base (like D₂O) can then remove an α-proton to form an enol. Tautomerization back to the keto form results in deuterium incorporation at the α-carbon.[6][7]

Caption: Mechanisms for base- and acid-catalyzed α-deuteration of cyclohexanone.

Experimental Protocols for α-Deuteration

Protocol 1: Base-Catalyzed Deuteration

This protocol is straightforward and generally provides high levels of deuterium incorporation at the α-positions.

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium deuteroxide (NaOD) solution (40 wt. % in D₂O)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (5.0 g, 51 mmol).

-

Add D₂O (20 mL) and a catalytic amount of base. Options include:

-

Anhydrous K₂CO₃ (1.0 g, 7.2 mmol).[5]

-

A few drops of NaOD solution.

-

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing by ¹H NMR.

-

After cooling to room temperature, extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with a small amount of brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

For higher incorporation, the resulting cyclohexanone can be subjected to a second round of the same procedure.

Protocol 2: Lewis Acid-Catalyzed Deuteration

This method, utilizing B(C₆F₅)₃, is effective for a wide range of ketones and can be performed under relatively mild conditions.[1]

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

In a sealed tube, dissolve cyclohexanone (0.1 mmol) in anhydrous THF (0.2 mL).

-

Add D₂O (50 equivalents, 0.09 mL).

-

Add B(C₆F₅)₃ (5-10 mol%, 2.6-5.1 mg).

-

Seal the tube and heat to 80-100 °C for 12 hours.[1]

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography on silica gel if necessary.

| Catalyst System | Temperature (°C) | Time (h) | Typical D-incorporation (%) | Reference |

| NaOD/D₂O | 100 (reflux) | 12-24 | >95 | Generic Base Catalysis |

| K₂CO₃/D₂O | 100 (reflux) | 24 | ~90-95 | [5] |

| B(C₆F₅)₃/D₂O | 80-100 | 12 | 89-95 | [1] |

| pTSA/D₂O | 50 | 12 | >95 | [7] |

| Superacid/[Ph₃C]⁺[B(C₆F₅)₄]⁻ | 100 | 10 | up to 99 | [6] |

Table 1: Comparison of various catalytic systems for α-deuteration of ketones.

Part 2: Perdeuteration via Catalytic Deuteration of Phenol-d₆

To achieve full deuteration of the cyclohexanone ring (cyclohexanone-d₁₀), a different strategy is required as H/D exchange is limited to the α-positions. The most effective route is the catalytic deuteration of perdeuterated phenol (phenol-d₆). This process involves the reduction of the aromatic ring with deuterium gas (D₂) over a heterogeneous catalyst.

Reaction Pathway

The synthesis is a two-step process:

-

Synthesis of Phenol-d₆: Phenol is first perdeuterated via H/D exchange in supercritical D₂O or using an appropriate catalyst.[8]

-

Catalytic Deuteration to Cyclohexanone-d₁₀: The resulting phenol-d₆ is then subjected to catalytic deuteration using D₂ gas over a palladium-based catalyst. This reaction typically yields a mixture of cyclohexanone-d₁₀ and cyclohexanol-d₁₂. The cyclohexanol can be oxidized to cyclohexanone in a subsequent step if necessary.[9][10][11]

Caption: Synthetic route to perdeuterated cyclohexanone.

Experimental Protocol for Catalytic Deuteration

Materials:

-

Phenol-d₆

-

Palladium on carbon (Pd/C, 5-10%)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., cyclohexane, THF)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, place a solution of phenol-d₆ (e.g., 1 g) in an anhydrous solvent (20 mL).

-

Add the Pd/C catalyst (10% by weight of phenol-d₆).

-

Seal the reactor, purge with nitrogen, and then purge with deuterium gas.

-

Pressurize the reactor with deuterium gas to the desired pressure (e.g., 1.0 MPa).[12]

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with efficient stirring.[12]

-

Maintain the reaction for several hours (e.g., 3-6 hours) until the uptake of D₂ ceases.

-

Cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Remove the solvent from the filtrate by distillation.

-

The resulting product mixture can be analyzed to determine the ratio of cyclohexanone-d₁₀ to cyclohexanol-d₁₂. If necessary, the mixture can be oxidized (e.g., using a mild oxidizing agent like PCC or a Swern oxidation) to convert the cyclohexanol-d₁₂ to cyclohexanone-d₁₀.

Part 3: Analytical Characterization of Deuterated Cyclohexanone

Accurate characterization is crucial to confirm the extent and location of deuterium incorporation. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the most direct way to observe the disappearance of protons at specific positions. For α-deuteration, the integration of the signals corresponding to the α-protons (typically around 2.3 ppm) will decrease relative to the β- and γ-protons (around 1.7-1.9 ppm).[13] The percentage of deuterium incorporation can be calculated from the change in integration values.

-

¹³C NMR: Deuterium substitution causes a characteristic upfield shift (to lower ppm) for the attached carbon atom due to the isotopic effect. The C-D coupling can also lead to a splitting of the carbon signal into a multiplet (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group).[14][15]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. Each chemically distinct deuterium atom will give a signal in the ²H NMR spectrum, confirming its location in the molecule.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuteration by observing the mass-to-charge ratio (m/z) of the molecular ion.

-

Molecular Ion (M⁺): The molecular weight of non-deuterated cyclohexanone is 98.14 g/mol . Each incorporated deuterium atom increases the molecular weight by approximately 1 Da.

-

Cyclohexanone-d₄ (α-deuterated) will have a molecular ion peak at m/z ≈ 102.

-

Cyclohexanone-d₁₀ (perdeuterated) will have a molecular ion peak at m/z ≈ 108.[2]

-

-

Isotopic Distribution: The mass spectrum will show a distribution of peaks corresponding to molecules with different numbers of deuterium atoms (e.g., d₀, d₁, d₂, d₃, d₄). The relative intensities of these peaks can be used to calculate the average deuterium incorporation.

-

Fragmentation Pattern: The fragmentation pattern can sometimes provide information about the location of the deuterium atoms. For cyclohexanone, common fragments include losses of small neutral molecules. For example, a significant fragment for cyclohexanone appears at m/z = 55.[18] Comparing the fragmentation patterns of the deuterated and non-deuterated analogs can help confirm the labeling positions.[2][19][20]

Analytical Workflow:

Caption: A typical analytical workflow for characterizing deuterated cyclohexanone.

Conclusion

The synthesis of deuterated cyclohexanone is an accessible yet crucial process for advancing research in drug development and chemical sciences. The choice of synthetic strategy—be it α-deuteration via H/D exchange or perdeuteration through the reduction of deuterated phenol—should be guided by the specific application and the desired labeling pattern. By following the detailed protocols and analytical guidance provided in this document, researchers can confidently prepare and characterize these powerful molecular tools, ensuring the integrity and reliability of their scientific investigations.

References

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health. Available from: [Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. Available from: [Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal. Available from: [Link]

-

Cyclohexanone: Organic synthesis. YouTube. Available from: [Link]

-

The preparation of Cyclohexanone from Cyclohexanol. Chemistry LibreTexts. Available from: [Link]

-

Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Owlcation. Available from: [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

photoinduced-promiscuity-of-cyclohexanone-monooxygenase-for-the-enantioselective-synthesis-of-deuterated-carbonyl-compounds. Bohrium. Available from: [Link]

-

Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. ResearchGate. Available from: [Link]

-

Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. National Institutes of Health. Available from: [Link]

-

Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. MDPI. Available from: [Link]

-

Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Available from: [Link]

-

Cyclohexanone at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available from: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

The reaction scheme for the site-selective deuteration of phenol. Note... ResearchGate. Available from: [Link]

-

Gas chromatography‐mass spectrometry (GC‐MS) results from deuterium... ResearchGate. Available from: [Link]

-

Development of approaches for deuterium incorporation in plants. PubMed. Available from: [Link]

-

1 H (500 MHz) and 13 C (125 MHz) NMR Spectroscopic Data of Compounds 1... ResearchGate. Available from: [Link]

-

Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Magritek. Available from: [Link]

-

How can I figure out the percentage of deuterium incorporation in product?. ResearchGate. Available from: [Link]

-

Preparation of Cyclohexene-d10 by H/D-Exchange Reaction. ResearchGate. Available from: [Link]

- Mass Spectrometry: Fragmentation.

-

A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. ResearchGate. Available from: [Link]

-

Superacid-catalysed α-deuteration of ketones with D2O. Royal Society of Chemistry. Available from: [Link]

- Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone. Google Patents.

-

mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... Doc Brown's Chemistry. Available from: [Link]

-

Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. U.S. Department of Energy. Available from: [Link]

-

K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as Removable Directing Group. U.S. Department of Energy. Available from: [Link]

-

Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate. Available from: [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. Available from: [Link]

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health. Available from: [Link]

-

B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. National Institutes of Health. Available from: [Link]

-

Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. Royal Society of Chemistry. Available from: [Link]

- Method for deuteration of an aromatic ring. Google Patents.

- Method of deuteration. Google Patents.

Sources

- 1. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Superacid-catalysed α-deuteration of ketones with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. owlcation.com [owlcation.com]

- 12. osti.gov [osti.gov]

- 13. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Synthesis and Isotopic Enrichment Analysis of Cyclohexanone-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis and analysis of Cyclohexanone-d6, a deuterated isotopologue of significant interest in pharmaceutical research and development. As the demand for highly accurate and precise quantitative analyses in complex matrices grows, the role of stable isotope-labeled internal standards has become indispensable.[1][2] This document details the prevalent methodologies for the deuteration of cyclohexanone, focusing on the mechanistic principles that govern isotopic exchange. Furthermore, it presents a rigorous framework for the determination of isotopic enrichment, a critical parameter for ensuring data integrity in regulated bioanalysis. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the power of stable isotope dilution techniques in their analytical workflows.

Introduction: The Imperative for High-Purity Deuterated Standards

In modern drug development, from discovery to clinical trials, mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone of quantitative bioanalysis.[1] The inherent complexity of biological matrices, however, introduces significant variability arising from matrix effects, ionization suppression, and inconsistencies in sample preparation.[1] To mitigate these challenges, the use of stable isotope-labeled (SIL) internal standards is not merely a recommendation but a necessity for robust and reliable data.[3][4]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H or D), are the most common type of SIL internal standards.[1] The near-identical physicochemical properties of a deuterated standard to its unlabeled analyte ensure co-elution during chromatography and similar behavior during extraction and ionization.[2] This allows for the precise correction of analytical variability, leading to enhanced accuracy, precision, and method robustness.[1]

Cyclohexanone, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is a prime candidate for deuteration.[5][6] Its deuterated isotopologues, such as Cyclohexanone-d6, serve as invaluable tools for pharmacokinetic studies, metabolism investigations, and as internal standards in quantitative assays for cyclohexanone-containing drugs and their metabolites.

This guide will delve into the practical aspects of preparing Cyclohexanone-d6 and, critically, the analytical techniques required to verify its isotopic enrichment and structural integrity.

Synthesis of Cyclohexanone-d6: The Chemistry of H/D Exchange

The most common and efficient method for the synthesis of Cyclohexanone-d6 relies on the principle of hydrogen-deuterium (H/D) exchange at the α-positions to the carbonyl group.[7][8] The acidity of these α-hydrogens facilitates their replacement with deuterium from a deuterium source, typically deuterium oxide (D₂O), under either acidic or basic conditions.[7][9]

Base-Catalyzed H/D Exchange

In the presence of a base, the α-hydrogens of cyclohexanone are abstracted to form an enolate intermediate.[7] This enolate is then protonated (or in this case, deuterated) by the solvent. When D₂O is used as the solvent and a deuterated base (e.g., NaOD) as the catalyst, the enolate will be quenched by a deuterium atom.[7]

The process is repeated until all accessible α-hydrogens have been replaced by deuterium.[9] For cyclohexanone, there are four α-hydrogens, but due to the symmetry of the molecule and the nature of the enolate, hydrogens at both the 2 and 6 positions, as well as the 3 and 5 positions can be exchanged under certain conditions. However, the most readily exchanged are the α-hydrogens.

Mechanism of Base-Catalyzed H/D Exchange:

Caption: Base-catalyzed deuteration of cyclohexanone via an enolate intermediate.

Acid-Catalyzed H/D Exchange

Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated (deuterated in this context) by a deuterated acid (e.g., DCl in D₂O).[9] This increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol tautomer.[10] The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position.[9]

This process is also repeated to achieve higher levels of deuteration.[9]

Mechanism of Acid-Catalyzed H/D Exchange:

Caption: Acid-catalyzed deuteration of cyclohexanone via an enol intermediate.

Experimental Protocol: Synthesis of Cyclohexanone-d6

The following is a generalized protocol for the base-catalyzed synthesis of Cyclohexanone-d6.

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium metal

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add small pieces of sodium metal to D₂O at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Deuteration Reaction: To the freshly prepared NaOD solution in D₂O, add cyclohexanone. The reaction mixture is then stirred at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 24-48 hours) to allow for complete H/D exchange.

-

Workup: After cooling to room temperature, the reaction mixture is extracted with anhydrous diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude Cyclohexanone-d6 is purified by distillation.

Causality Behind Experimental Choices:

-

Anhydrous conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the introduction of protic solvents (H₂O) which would compete with the deuteration process.

-

Elevated temperature: Increased temperature accelerates the rate of enolate formation and subsequent deuteration, driving the equilibrium towards the fully deuterated product.

-

Excess D₂O: A large excess of D₂O is used to ensure that the back-exchange of deuterium for hydrogen is minimized.

Analytical Characterization: Verification of Isotopic Enrichment

The determination of isotopic purity is a critical step in the validation of any deuterated standard.[11] The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte concentration.[1] A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and structural integrity.[11][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[13][14] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, etc.) can be determined.

Experimental Protocol: GC-MS Analysis of Cyclohexanone-d6

-

Sample Preparation: Prepare a dilute solution of the synthesized Cyclohexanone-d6 in a suitable volatile solvent (e.g., dichloromethane).

-

Instrumentation: Utilize a gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS).

-

GC Method:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column for ketone analysis (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Full scan from m/z 50 to 150.

-

-

Data Analysis: Integrate the peak areas of the molecular ions for each isotopologue (e.g., m/z 98 for d0, m/z 104 for d6). The isotopic enrichment is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Data Presentation: Isotopic Distribution of a Typical Cyclohexanone-d6 Synthesis

| Isotopologue | Molecular Weight ( g/mol ) | Relative Abundance (%) |

| Cyclohexanone-d0 | 98.14 | 0.2 |

| Cyclohexanone-d1 | 99.15 | 0.5 |

| Cyclohexanone-d2 | 100.15 | 0.8 |

| Cyclohexanone-d3 | 101.16 | 1.5 |

| Cyclohexanone-d4 | 102.17 | 2.0 |

| Cyclohexanone-d5 | 103.17 | 5.0 |

| Cyclohexanone-d6 | 104.18 | 90.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on the overall isotopic distribution, NMR spectroscopy is essential for confirming the location of the deuterium atoms and the structural integrity of the molecule.[11][12] Both ¹H NMR and ²H NMR can be employed.

-

¹H NMR: In a highly enriched sample of Cyclohexanone-d6, the proton signals corresponding to the α-positions should be significantly diminished or absent. The presence of residual proton signals allows for the quantification of the extent of deuteration at specific sites.[15]

-

²H NMR: Deuterium NMR provides a direct observation of the deuterium nuclei.[16] The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation.[17] The presence of a strong signal in the ²H NMR spectrum at the chemical shift corresponding to the α-protons of cyclohexanone confirms successful deuteration at these positions.[16]

Experimental Workflow: NMR Analysis

Caption: A dual NMR approach for comprehensive structural verification.

Applications in Drug Development

The primary application of Cyclohexanone-d6 in drug development is as an internal standard in quantitative bioanalysis.[18] By adding a known amount of Cyclohexanone-d6 to a biological sample containing a cyclohexanone-derived analyte, any variations in sample processing or instrument response will affect both the analyte and the internal standard equally.[1] This allows for a highly accurate and precise determination of the analyte concentration.

Furthermore, deuterated compounds can be used in metabolic studies to trace the fate of a drug molecule in vivo. The deuterium label acts as a "heavy" tag that can be easily detected by mass spectrometry, allowing researchers to identify and quantify metabolites.

Conclusion

The synthesis and rigorous characterization of high-purity Cyclohexanone-d6 are fundamental to its effective use as an internal standard in demanding analytical applications. This guide has outlined the key chemical principles and practical methodologies for both the preparation of this valuable reagent and the comprehensive verification of its isotopic enrichment. By adhering to these principles of self-validating protocols, researchers can ensure the integrity of their quantitative data, a cornerstone of successful drug development. The synergistic use of mass spectrometry and NMR spectroscopy provides a robust framework for the quality control of deuterated standards, ultimately leading to more reliable and reproducible scientific outcomes.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). 12

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 18

-

The Indispensable Role of Deuterated Standards in Mass Spectrometry. Benchchem. 1

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. 2

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. 11

-

Hydrogen - Deuterium exchange. Química Organica.org. 7

-

Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc. 3

-

Deuterated internal standards and bioanalysis. AptoChem. 4

-

A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem. 19

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. 20

-

Evaluating the use of NMR for the determination of deuterium abundance in water. 21

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. 13

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. 14

-

APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich. 17

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. 8

-

Superacid-catalysed α-deuteration of ketones with D₂O. RSC Publishing. 10

-

10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. 9

-

Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. 22

-

CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube.

-

Cyclohexanone synthesis. Organic Chemistry Portal.

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. 23

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.

-

Why would deuterium and hydrogen exchange in cyclohexanone-d4?. ResearchGate.

-

Deuterium Isotope and Solvent Effects on the Kinetics of the Keto-enol Interconversion of 2-Acetylcyclohexanone. Journal of the American Chemical Society.

-

Scheme 5. Deuterium atoms locate on the adjacent position of the... ResearchGate.

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH.

-

Hydrogen (Proton, Deuterium and Tritium) NMR. 24

-

Revealing Cyclohexanone: Properties, Uses, and Benefits. Alpha Chemical Co.

-

What is Cyclohexanone Used For?. Vertec BioSolvents.

-

Cyclohexanone : Organic synthesis. YouTube.

-

Robinson annulation. Wikipedia.

-

Deuterium NMR. Wikipedia.

-

Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Owlcation.

-

Robinson Annulation. ChemTalk.

-

Cyclohexanone-d6 | CAS 54513-99-4. LGC Standards.

-

Cyclohexanone synthesis. ChemicalBook.

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH.

-

Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. ResearchGate.

-

The Robinson Annulation. Master Organic Chemistry.

-

Robinson Annulation Mechanism. BYJU'S.

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. 25

-

19.18 The Robinson Annulation. Chemistry LibreTexts.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

Top 18 Industrial Uses of Cyclohexanone. Lab Pro Inc.

-

Cyclohexanone (2,2,6,6-D₄, 98%). Cambridge Isotope Laboratories.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ukisotope.com [ukisotope.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. nbinno.com [nbinno.com]

- 6. alphachem.biz [alphachem.biz]

- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. texilajournal.com [texilajournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 22. Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 25. lcms.cz [lcms.cz]

Molecular weight of Cyclohexanone-d6

An In-depth Technical Guide to the Molecular Weight of Cyclohexanone-d6

Introduction: Beyond the Numbers

For researchers and scientists in drug development and chemical synthesis, isotopic labeling is a cornerstone of mechanistic and metabolic studies. Cyclohexanone-d6, a deuterated variant of cyclohexanone, serves as a critical intermediate and internal standard.[1] Its utility is fundamentally tied to its mass, which distinguishes it from its non-deuterated counterpart. An accurate understanding and empirical verification of its molecular weight are paramount for quantitative analysis, ensuring the integrity of experimental results.

This guide provides a comprehensive exploration of the molecular weight of Cyclohexanone-d6 (specifically Cyclohexanone-3,3,4,4,5,5-d6). It moves beyond the theoretical calculation to discuss the advanced analytical techniques used for its empirical determination, the significance of isotopic purity, and the practical considerations for its use in a research setting.

Core Physicochemical Properties and Theoretical Molecular Weight

The identity of a molecule is defined by its structure and composition. For Cyclohexanone-3,3,4,4,5,5-d6, the chemical formula is C₆H₄D₆O.[2] The "d6" designation indicates that six hydrogen atoms (¹H) on the cyclohexanone ring have been replaced by deuterium (²H or D), a stable isotope of hydrogen. This substitution is the origin of its increased mass compared to the unlabeled compound (C₆H₁₀O, MW ≈ 98.14 g/mol ).[3][4]

Theoretical Calculation:

The molecular weight is calculated by summing the atomic weights of the constituent atoms. Using the atomic weights:

-

Carbon (C): ~12.011 u

-

Hydrogen (¹H): ~1.008 u

-

Deuterium (²H): ~2.014 u

-

Oxygen (O): ~15.999 u

The calculation is as follows: (6 x 12.011) + (4 x 1.008) + (6 x 2.014) + (1 x 15.999) = 104.18 g/mol

This theoretical value is the benchmark against which empirical measurements are compared.

Data Presentation: Key Properties

A summary of essential quantitative data for Cyclohexanone-3,3,4,4,5,5-d6 is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄D₆O | [1][2][5] |

| Average Molecular Weight | 104.18 g/mol | [1][2][6][7] |

| Monoisotopic Mass | 104.110825 u | [2][7] |

| CAS Number | 54513-99-4 | [1][6][8] |

| Unlabeled CAS Number | 108-94-1 | [6][8] |

| Isotopic Enrichment | Typically ≥98 atom % D | [6] |

| Appearance | Colorless Liquid | [7] |

Empirical Verification: Advanced Analytical Workflows

While the theoretical weight provides a foundation, it is the empirical verification that establishes the identity, purity, and suitability of the compound for research. The two primary techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile compound like cyclohexanone, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method, providing both separation from impurities and accurate mass determination.[9]

Causality in Experimental Design: The choice of GC-MS is dictated by the volatility of cyclohexanone. The gas chromatography step separates the analyte from any non-volatile residues or contaminants, ensuring that the mass spectrum obtained is purely that of the compound of interest. The electron ionization (EI) source is commonly used, which fragments the molecule to produce a characteristic pattern, but the molecular ion peak (M⁺) corresponding to the intact molecule's mass is the primary focus for molecular weight confirmation.

-

Sample Preparation: Dilute a small aliquot of Cyclohexanone-d6 in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

GC Column Selection: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for separating volatile organic compounds.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C, using a split injection mode to prevent column overloading.

-

GC Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Final Hold: Hold at 200°C for 2 minutes.

-

-

MS Interface: The GC column outlet is interfaced with the mass spectrometer's ion source, maintained at ~230°C.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 35 to 200.

-

Data Interpretation: Identify the retention time for Cyclohexanone-d6. Analyze the corresponding mass spectrum, looking for the molecular ion peak (M⁺) at m/z ≈ 104.1. The isotopic pattern should also be examined to confirm the incorporation of six deuterium atoms.

Caption: Logic diagram showing complementary ¹H and ²H NMR for structural validation.

The Critical Role of Isotopic Purity

Commercial deuterated compounds are never 100% isotopically pure. They are typically sold with a specified level of "isotopic enrichment," such as 98 atom % D. [6]This means that in a given sample, 98% of the labeled positions contain a deuterium atom, while 2% still contain a protium (¹H) atom.

This isotopic distribution has a direct impact on the mass spectrum. Instead of a single peak at m/z 104.1, a cluster of peaks will be observed, representing the different isotopologues (molecules differing only in their isotopic composition). For Cyclohexanone-d6, one would expect to see:

-

M+0 (d6): The most abundant peak at m/z ~104.

-

M-1 (d5h1): A smaller peak at m/z ~103.

-

M-2 (d4h2): An even smaller peak at m/z ~102.

The relative intensities of these peaks can be used to confirm the stated isotopic enrichment level, providing a crucial quality control check. The reported average molecular weight (104.18 g/mol ) is a weighted average that accounts for this isotopic distribution and the natural abundance of isotopes like ¹³C.

Safety and Handling Considerations

Cyclohexanone, the parent compound, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. [10][11][12]Deuterated analogs should be handled with the same level of care. Researchers must:

-

Consult the Safety Data Sheet (SDS): Always review the SDS provided by the manufacturer before handling the compound. [13]* Use Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Work in a Ventilated Area: Handle the compound in a fume hood to avoid inhalation of vapors. [12]* Avoid Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces as it is flammable. [10][14]

Conclusion

The molecular weight of Cyclohexanone-d6, 104.18 g/mol , is a foundational parameter derived from its chemical formula, C₆H₄D₆O. This guide has demonstrated that establishing this value with confidence requires a multi-faceted analytical approach. Direct measurement via mass spectrometry confirms the mass, while NMR spectroscopy provides essential, orthogonal validation of the molecular structure and the precise location of the isotopic labels. For the drug development professional or research scientist, this rigorous, self-validating system of analysis ensures the identity and purity of critical reagents, underpinning the trustworthiness and reproducibility of their scientific findings.

References

-

Wikipedia. Deuterium NMR. [Link]

-

Pharmaffiliates. CAS No : 54513-99-4 | Product Name : Cyclohexanone-d6. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

Wikipedia. Cyclohexanone. [Link]

-

ChemSrc. Cyclohexanone-D6 - Molecular Weight. [Link]

-

Thermo Fisher Scientific. Cyclohexanone - SAFETY DATA SHEET. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Cyclohexanone. [Link]

-

BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

-

ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook. [Link]

-

New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 4. Cyclohexanone [webbook.nist.gov]

- 5. Cyclohexanone-d6 – Biotuva Life Sciences [biotuva.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 环己酮-D6_密度_沸点_分子量_环己酮-D6CAS号【54513-99-4】_化源网 [chemsrc.com]

- 8. Cyclohexanone-d6 | CAS 54513-99-4 | LGC Standards [lgcstandards.com]

- 9. resolvemass.ca [resolvemass.ca]